An In-depth Technical Guide to Furosemide Acyl Glucuronide: Structure, Properties, and Analysis
An In-depth Technical Guide to Furosemide Acyl Glucuronide: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of furosemide acyl glucuronide, the principal metabolite of the potent loop diuretic furosemide. Intended for researchers, scientists, and professionals in drug development, this document delves into the metabolite's chemical structure, physicochemical properties, metabolic pathway, and analytical quantification. It also explores its pharmacological implications and inherent instability, which presents unique challenges in its study.
Introduction: The Significance of Furosemide and its Glucuronidated Metabolite
Furosemide, a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[1][2] Its therapeutic action is intrinsically linked to its metabolic fate. In humans, approximately 50% of a furosemide dose is cleared through hepatic and renal glucuronidation, with the primary metabolite being furosemide acyl glucuronide.[3][4][5] This biotransformation, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, occurs in both the liver and the kidneys.[6][7]
Furosemide acyl glucuronide is not merely an inactive excretion product. Evidence suggests it may possess pharmacological activity, potentially contributing to the overall diuretic effect of the parent drug.[3][8] However, its inherent chemical instability and tendency for molecular rearrangement have complicated its comprehensive study and accurate quantification.[9][10] This guide aims to consolidate the current understanding of furosemide acyl glucuronide, providing a critical resource for its continued investigation.
Chemical Structure and Physicochemical Properties
Furosemide acyl glucuronide is formed by the conjugation of the carboxylic acid group of furosemide with glucuronic acid via an ester linkage.[10] This process renders the molecule more water-soluble, facilitating its renal excretion.
Chemical Identity
-
IUPAC Name: (2S, 3S, 4S, 5R, 6S)-6-((4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoyl)oxy)-3, 4, 5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[11]
Physicochemical Data Summary
A compilation of the key physicochemical properties of furosemide acyl glucuronide is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₉ClN₂O₁₁S | [11][12][13] |
| Molecular Weight | 506.87 g/mol | [12][13] |
| Appearance | Light yellow to yellow solid | [15] |
| Melting Point | 155 - 158°C | [15] |
| Solubility | Slightly soluble in methanol | [15] |
| Storage Conditions | Store at <-15°C in a well-closed container, hygroscopic | [12][15] |
Metabolic Pathway and Pharmacokinetics
The formation of furosemide acyl glucuronide is a critical step in the elimination of furosemide. This metabolic conversion is primarily mediated by the UGT1A9 enzyme in the liver and kidneys.[6][7]
Metabolic Transformation of Furosemide
The following diagram illustrates the metabolic conversion of furosemide to its acyl glucuronide metabolite.
Caption: Metabolic pathway of furosemide to furosemide acyl glucuronide.
Pharmacokinetic Profile
Furosemide and its acyl glucuronide exhibit biphasic elimination kinetics, characterized by a rapid initial phase followed by a much slower terminal phase.[16][17]
-
Initial Half-Life (Furosemide): Approximately 1.25 hours[1][16]
-
Terminal Half-Life (Furosemide): Approximately 30.4 hours[1][16]
-
Initial Half-Life (Furosemide Acyl Glucuronide): Approximately 1.31 hours[1][16]
-
Terminal Half-Life (Furosemide Acyl Glucuronide): Approximately 33.2 hours[1][16]
This extended terminal half-life is attributed to the enterohepatic cycling of the acyl glucuronide, where it is excreted in the bile, hydrolyzed back to furosemide in the gut, and then reabsorbed.[3][5] This phenomenon may contribute to a rebound effect of sodium and water retention observed after the initial diuresis.[5][16]
Chemical Instability and Isomerization
A defining characteristic of acyl glucuronides, including that of furosemide, is their inherent chemical instability. This instability is primarily due to intramolecular acyl migration, a process that is highly dependent on pH.[9][10]
pH-Dependent Degradation
Furosemide acyl glucuronide is most stable in acidic conditions, with maximum stability observed around pH 3.2, where its half-life is approximately 62 days.[9] However, in neutral to alkaline solutions (pH > 6.0), it becomes significantly unstable, with a half-life of only 4.4 hours at pH 7.4 and 37°C.[9][10]
This instability leads to two primary degradation pathways:
-
Hydrolysis: The ester linkage is cleaved, regenerating furosemide and glucuronic acid. This is catalyzed by both hydrogen and hydroxide ions at highly acidic and alkaline pH, respectively.[9]
-
Acyl Migration: At pH values above 3.7, the acyl group migrates from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, and C-4 positions, forming various positional isomers.[9][10] These isomers are resistant to hydrolysis by β-glucuronidase, an enzyme commonly used in drug metabolism studies to quantify glucuronidated metabolites.[10][18]
Implications for Research
The instability of furosemide acyl glucuronide has significant implications for its study:
-
Sample Handling: Plasma and urine samples must be collected and stored under acidic conditions (pH ~5) and protected from light to prevent degradation.[3][4]
-
Quantification: Analytical methods that rely on enzymatic hydrolysis with β-glucuronidase will underestimate the total amount of the glucuronide due to the formation of enzyme-resistant isomers.[10][18] Direct measurement of the intact glucuronide and its isomers is therefore essential.
The following diagram illustrates the pH-dependent instability and isomerization of furosemide acyl glucuronide.
Caption: Degradation pathways of furosemide acyl glucuronide.
Synthesis and Isolation
The synthesis of pure furosemide acyl glucuronide for use as an analytical standard is challenging due to its instability.
Biosynthetic Approach
A common method for obtaining furosemide acyl glucuronide is through in vitro biosynthesis.[10]
Experimental Protocol: In Vitro Biosynthesis
-
Microsome Preparation: Prepare liver microsomes from rats induced with pregnenolone-16α-carbonitrile to enhance UDP-glucuronosyltransferase activity.
-
Incubation: Incubate the prepared microsomes with furosemide and the co-factor UDP-glucuronic acid (UDPGA) in a suitable buffer at 37°C.
-
Isolation: Terminate the reaction and isolate the formed furosemide acyl glucuronide from the incubation mixture using techniques such as preparative high-performance liquid chromatography (HPLC) or ion-exchange chromatography.[9][19]
Chemical Synthesis Considerations
While direct chemical synthesis of acyl glucuronides is possible, it is often complex and can result in low yields due to the reactive nature of the ester linkage and the potential for acyl migration during synthesis and purification. For this reason, biosynthetic methods are often preferred for producing this metabolite.
Analytical Methodologies
Accurate quantification of furosemide and its acyl glucuronide metabolite is crucial for pharmacokinetic and pharmacodynamic studies. Due to the instability of the glucuronide, direct analytical methods are preferred over indirect methods that rely on hydrolysis.
High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence or ultraviolet (UV) detection is a widely used technique for the simultaneous determination of furosemide and its acyl glucuronide in biological matrices like plasma and urine.[9][19]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: For urine samples, simple dilution with the mobile phase may be sufficient.[20] For plasma samples, a protein precipitation step followed by liquid-liquid extraction is often necessary.[20][21] All sample handling should be performed under acidic conditions and with protection from light.
-
Chromatographic Separation: A gradient elution on a C18 reversed-phase column is typically employed. The mobile phase often consists of an acidic aqueous buffer and an organic modifier like acetonitrile.[19][20]
-
Detection: Fluorescence detection provides high sensitivity and selectivity for furosemide and its glucuronide.[19]
-
Quantification: Calibration curves are constructed using a purified standard of furosemide acyl glucuronide.[19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of furosemide and its glucuronide.[20][21][22] This method is particularly valuable for analyzing samples with low concentrations of the analytes. The mass transition (m/z) for furosemide glucuronide is typically recorded at 505.20 > 205.[20]
Pharmacological Activity and Toxicological Implications
Pharmacological Activity
While furosemide is considered the primary active moiety, there is evidence to suggest that furosemide acyl glucuronide may also contribute to the diuretic effect by inhibiting the Na+/K+/2Cl- cotransport system.[3][4][8] The prolonged presence of the metabolite due to enterohepatic recirculation could potentially extend the pharmacological action of the drug.[5]
Toxicological Profile
Glucuronidation is generally regarded as a detoxification pathway. However, the chemical reactivity of acyl glucuronides has raised concerns about their potential to covalently bind to proteins, which could lead to immune-mediated toxicity.[23] While there is no direct evidence of significant toxicity specifically attributed to furosemide acyl glucuronide, the potential for protein adduct formation exists.
It is important to note that furosemide itself can cause hepatotoxicity in mice, which is thought to be mediated by a reactive metabolite formed through cytochrome P450-dependent bioactivation of the furan ring, not through the acyl glucuronide.
Conclusion
Furosemide acyl glucuronide is a key player in the metabolism and pharmacokinetics of furosemide. Its potential pharmacological activity underscores the importance of its accurate characterization and quantification. The inherent instability of this metabolite due to pH-dependent acyl migration presents significant analytical challenges that must be addressed through careful sample handling and the use of direct analytical methods like HPLC and LC-MS/MS. A thorough understanding of the chemical properties and disposition of furosemide acyl glucuronide is essential for a complete picture of the clinical pharmacology of furosemide and for the development of new therapeutic strategies.
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